

Taurocholic acid-3-o-glucuronide-d4 chemical properties

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Compound of Interest		
Compound Name:	Taurocholic acid-3-o-glucuronide- d4	
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An In-depth Technical Guide on the Core Chemical Properties of **Taurocholic acid-3-o-glucuronide-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological role, and analytical methodologies related to **Taurocholic acid-3-o-glucuronide-d4**. This deuterated metabolite of a primary bile acid is a critical tool in metabolic research and drug development, primarily utilized as an internal standard for mass spectrometry-based quantification.

Core Chemical and Physical Properties

Taurocholic acid-3-o-glucuronide-d4 is the deuterium-labeled form of Taurocholic acid-3-o-glucuronide. The introduction of four deuterium atoms creates a stable, heavier isotopologue of the parent molecule, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. The glucuronidation occurs at the 3-hydroxyl group of the steroid nucleus.

Below is a comparative summary of the key chemical properties of Taurocholic acid and its relevant derivatives.



Property	Taurocholic Acid	Taurocholic Acid-d4 (Sodium Salt)	Taurocholic Acid-3-O-β- glucuronide	Taurocholic acid-3-o- glucuronide- d4 (Disodium Salt)
Molecular Formula	C26H45NO7S[1]	C26H40D4NNaO 7S[2]	C32H53NO13S[3]	C33H49D4NNa2 O12S[4]
Molecular Weight	515.7 g/mol [1]	541.71 g/mol [2]	691.83 g/mol [3]	737.84 g/mol [4]
CAS Number	81-24-3[5]	2410279-93-3[6]	99794-76-0[3]	Not available
Appearance	Crystalline solid[7]	White to off-white solid[2]	Solid (assumed)	Solid (assumed)
Solubility	Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[6]	Soluble in DMSO (assumed)	Soluble in DMSO (assumed)	Soluble in DMSO (assumed)
Storage	-20°C[6]	-20°C, sealed, away from moisture[2]	Refer to MSDS[3]	-20°C (assumed)

Biological Context: The Role of Glucuronidation

Glucuronidation is a critical phase II metabolic pathway that detoxifies a wide array of endogenous and xenobiotic compounds, including bile acids.[8] This process, catalyzed by the family of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, involves the conjugation of a hydrophilic glucuronic acid moiety to the hydrophobic bile acid.[9] This enzymatic modification increases the water solubility of bile acids, thereby reducing their potential cytotoxicity and facilitating their elimination from the body, primarily through urine.[10] [11] In cholestatic conditions, where bile flow is impaired, glucuronidation becomes an increasingly important detoxification route to mitigate liver injury caused by the accumulation of toxic bile acids.[8]



Metabolic Pathway of Taurocholic Acid Glucuronidation Taurocholic Acid Glucuronidation Taurocholic acid-3-o-glucuronide UDP-Glucuronidation UDP

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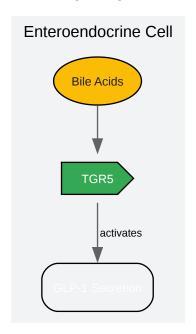
Caption: Metabolic conversion of Taurocholic acid to its glucuronide.

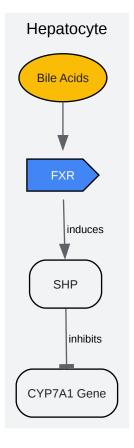
Bile Acid Signaling Pathways

Bile acids are not merely detergents for fat absorption; they are also crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[12] They exert these effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5.[13] [14] Activation of FXR in the liver and intestine initiates a negative feedback loop that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[15] TGR5 activation, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin secretion.[12]



Bile Acid Signaling via FXR and TGR5





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Caption: Simplified overview of FXR and TGR5 signaling pathways.



Experimental Protocols and Methodologies Conceptual Synthesis Workflow

The synthesis of **Taurocholic acid-3-o-glucuronide-d4** is a multi-step process that involves the chemical synthesis of the parent compound, followed by enzymatic or chemical glucuronidation, and would typically be performed by specialized chemical suppliers. A conceptual workflow is outlined below.



Conceptual Synthesis Workflow Cholic Acid-d4 Activation of Carboxyl Group Amide Coupling with Taurine Taurocholic Acid-d4 Protection of 7- and 12-OH Groups Glucuronidation at 3-OH Position Deprotection

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Caption: High-level workflow for the synthesis of the target compound.



Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Taurocholic acid-3-o-glucuronide-d4 is primarily used as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart in complex biological matrices. Below is a representative protocol for the analysis of bile acids in human serum.

Objective: To quantify Taurocholic acid-3-o-glucuronide in human serum using a stable isotope dilution LC-MS/MS method.

Materials:

- Human serum samples
- Taurocholic acid-3-o-glucuronide-d4 (Internal Standard, IS)
- Taurocholic acid-3-o-glucuronide (Analytical Standard)
- Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Formic acid, Ammonium acetate
- Protein precipitation plates or microcentrifuge tubes

Procedure:

- Preparation of Standards and Internal Standard:
 - Prepare a stock solution of the analytical standard and the internal standard (Taurocholic acid-3-o-glucuronide-d4) in methanol.
 - Create a series of calibration standards by spiking the analytical standard into a surrogate matrix (e.g., charcoal-stripped serum) over the desired concentration range.
 - Prepare a working solution of the internal standard in the protein precipitation solvent (e.g., acetonitrile).
- Sample Preparation (Protein Precipitation):



- Thaw serum samples on ice.
- To 50 μL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 μL of cold acetonitrile containing the internal standard (Taurocholic acid-3-oglucuronide-d4).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Conditions:
 - LC System: UPLC/HPLC system
 - Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 μm) is commonly used.
 - Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
 - Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.
 - Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 10 μL.
 - MS System: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Hypothetical):



- Taurocholic acid-3-o-glucuronide: Precursor ion (Q1) m/z 690.4 → Product ion (Q3) m/z 514.3 (loss of glucuronide) or another characteristic fragment.
- Taurocholic acid-3-o-glucuronide-d4 (IS): Precursor ion (Q1) m/z 694.4 → Product ion (Q3) m/z 518.3. (Note: Specific MRM transitions must be optimized experimentally.)
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte/IS).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Taurocholic acid-3-o-glucuronide-d4 is a specialized and invaluable tool for researchers in the fields of metabolomics, drug metabolism, and clinical chemistry. Its utility as an internal standard enables the precise and accurate quantification of its endogenous analogue, facilitating studies into the role of bile acid metabolism in health and diseases such as cholestasis, non-alcoholic fatty liver disease, and metabolic syndrome. A thorough understanding of its chemical properties, biological context, and analytical application is essential for its effective use in a research setting.

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